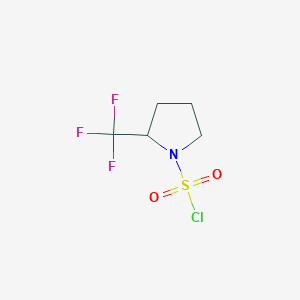
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClF3NO2S It is known for its unique structural features, which include a trifluoromethyl group attached to a pyrrolidine ring, and a sulfonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethylpyrrolidine-1-sulfonyl chloride typically involves the introduction of the trifluoromethyl group and the sulfonyl chloride group onto a pyrrolidine ring. One common method involves the reaction of pyrrolidine with trifluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during substitution reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Comparación Con Compuestos Similares
Similar Compounds
2-Trifluoromethylpyrrolidine-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
2-Trifluoromethylpyrrolidine-1-sulfonyl bromide: Similar structure but with a bromide group instead of chloride.
2-Trifluoromethylpyrrolidine-1-sulfonyl iodide: Similar structure but with an iodide group instead of chloride.
Uniqueness
2-Trifluoromethylpyrrolidine-1-sulfonyl chloride is unique due to its combination of a trifluoromethyl group and a sulfonyl chloride group attached to a pyrrolidine ring. This combination imparts distinct reactivity and stability, making it a versatile compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C5H7ClF3NO2S |
|---|---|
Peso molecular |
237.63 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)pyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClF3NO2S/c6-13(11,12)10-3-1-2-4(10)5(7,8)9/h4H,1-3H2 |
Clave InChI |
VFJOXJIZMPYFSB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


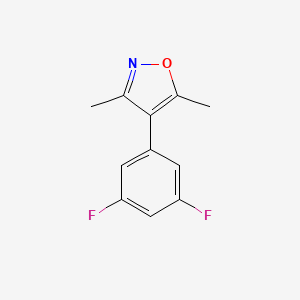
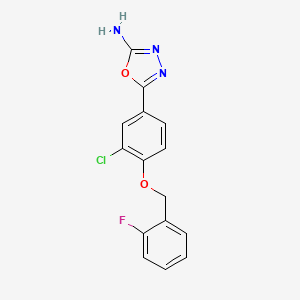
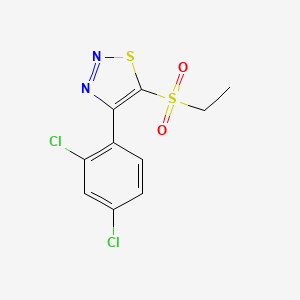
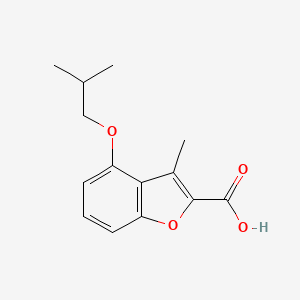
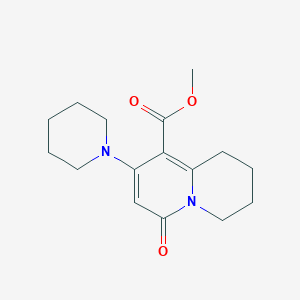
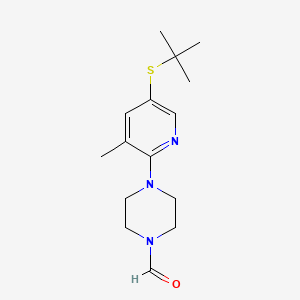

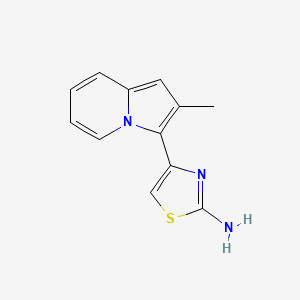




![Methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11794272.png)

